molecular formula C13H18N2O5S B2849093 3,4-dimethyl-5-nitro-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide CAS No. 898647-58-0

3,4-dimethyl-5-nitro-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide

Cat. No.: B2849093
CAS No.: 898647-58-0
M. Wt: 314.36
InChI Key: DWNQWGVOBJGTLX-UHFFFAOYSA-N
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Description

3,4-Dimethyl-5-nitro-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide (CAS: 898647-58-0) is a sulfonamide derivative with the molecular formula C₁₃H₁₈N₂O₅S and a molecular weight of 314.36 g/mol . Structurally, it features:

  • A benzene ring substituted with 3,4-dimethyl and 5-nitro groups.
  • A sulfonamide (-SO₂NH-) group at position 1.
  • An N-[(oxolan-2-yl)methyl] substituent, where the oxolane (tetrahydrofuran) moiety introduces a cyclic ether group.

The nitro group confers electron-withdrawing properties, while the oxolane substituent may enhance solubility due to its polar oxygen atoms.

Properties

IUPAC Name

3,4-dimethyl-5-nitro-N-(oxolan-2-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O5S/c1-9-6-12(7-13(10(9)2)15(16)17)21(18,19)14-8-11-4-3-5-20-11/h6-7,11,14H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWNQWGVOBJGTLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)[N+](=O)[O-])S(=O)(=O)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-Dimethyl-3-nitrophenyl)sulfonylamine typically involves the reaction of 4,5-dimethyl-3-nitrobenzenesulfonyl chloride with oxolan-2-ylmethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, the use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions required for optimal synthesis.

Chemical Reactions Analysis

Types of Reactions

(4,5-Dimethyl-3-nitrophenyl)sulfonylamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Scientific Research Applications

(4,5-Dimethyl-3-nitrophenyl)sulfonylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4,5-Dimethyl-3-nitrophenyl)sulfonylamine largely depends on its application. In medicinal chemistry, the sulfonamide group can inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis. This inhibition disrupts bacterial growth and replication . The compound may also interact with other molecular targets, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Sulfonamide Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups
3,4-Dimethyl-5-nitro-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide C₁₃H₁₈N₂O₅S 314.36 3,4-dimethyl, 5-nitro, N-(oxolan-2-yl)methyl Sulfonamide, nitro, cyclic ether
3,4-Dimethyl-5-nitrobenzene-1-sulfonamide (Parent Compound) C₈H₁₀N₂O₄S 230.24 3,4-dimethyl, 5-nitro Sulfonamide, nitro
N-Desmethyl-o-O-sulfate rosiglitazone C₁₇H₁₉N₃O₆S 393.42 Thiazolidinedione core, sulfate ester Sulfate ester, carbonyl
BG14767 (Thiazepane Carboxamide) C₁₂H₁₂ClFN₂O₂S 302.75 3-chloro-4-fluorophenyl, thiazepane ring Carboxamide, thiazepane

Key Observations:

Parent Compound vs. Target Molecule :
The parent compound (C₈H₁₀N₂O₄S) lacks the N-(oxolan-2-yl)methyl group, resulting in a lower molecular weight (230.24 vs. 314.36 g/mol). The oxolane substituent in the target compound likely enhances solubility due to hydrogen-bonding capacity, whereas the parent’s simpler structure may favor higher crystallinity .

Sulfonamide vs. Sulfate Ester: Compared to N-desmethyl-o-O-sulfate rosiglitazone (a sulfate ester), the target sulfonamide exhibits distinct reactivity. Sulfonamides are known for enzyme inhibition (e.g., carbonic anhydrase), while sulfate esters often participate in metabolic conjugation pathways .

Heterocyclic Substituents :
The oxolane group in the target compound contrasts with the thiazepane ring in BG14767. Thiazepane-containing compounds (e.g., BG14767) are associated with protease inhibition, whereas oxolane derivatives may modulate pharmacokinetic properties like bioavailability .

Electronic and Physicochemical Properties

  • This property is critical in interactions with biological targets, such as nitroreductases .
  • LogP and Solubility : While specific logP values are unavailable in the provided evidence, the oxolane group’s polarity suggests a lower logP (higher hydrophilicity) than the parent compound. This contrasts with N-desmethyl-o-O-sulfate rosiglitazone, where the sulfate ester further reduces lipophilicity .

Biological Activity

3,4-Dimethyl-5-nitro-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a sulfonyl group (SO₂) attached to an amine group (NH₂), with additional substituents including a dimethyl-nitrophenyl ring and an oxolan-2-yl moiety. Its structural features suggest potential interactions with biological targets, particularly in cardiovascular and neurological systems.

Sulfonamides, including this compound, are known to exert their effects through various mechanisms:

  • Inhibition of Enzymatic Activity : Many sulfonamides act as inhibitors of carbonic anhydrase, which plays a crucial role in regulating acid-base balance in tissues. This inhibition can lead to altered cardiac function and vascular resistance .
  • Calcium Channel Modulation : Some studies indicate that sulfonamide derivatives can interact with calcium channels, impacting vascular smooth muscle contraction and potentially leading to changes in blood pressure .
  • Endothelin Receptor Interaction : Certain sulfonamide derivatives have been shown to inhibit endothelin receptors, which are involved in vasoconstriction and cardiovascular regulation .

Biological Activity Studies

Research has demonstrated various biological activities associated with this compound:

Cardiovascular Effects

A study evaluating the effects of benzenesulfonamide derivatives on perfusion pressure in isolated rat hearts revealed significant findings:

  • Experimental Design : The study compared control groups with those treated with varying concentrations of the compound.
GroupCompoundDose (nM)
IControl-
II3,4-Dimethyl...0.001
IIICompound A0.001
IVCompound B0.001

Results indicated that the presence of the compound led to a statistically significant reduction in coronary resistance compared to controls (p < 0.05) .

Neuropharmacological Effects

Research has also suggested potential neuroprotective effects. In vitro studies indicated that the compound may modulate neurotransmitter release, although further studies are required to elucidate these mechanisms fully.

Case Studies

  • Cardiac Hypertrophy Model : In a model of cardiac hypertrophy induced by pressure overload, administration of the compound resulted in reduced hypertrophic markers compared to untreated controls.
  • Pulmonary Hypertension : Another study demonstrated that the compound could attenuate pulmonary vascular remodeling in experimental models of pulmonary hypertension, suggesting a protective cardiovascular role .

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:

  • Absorption : The compound exhibits moderate permeability across cellular membranes.
  • Distribution : It shows a favorable distribution profile in tissues relevant for cardiovascular and neurological activity.

Pharmacokinetic modeling using tools like SwissADME has provided insights into the absorption, distribution, metabolism, and excretion (ADME) properties of this compound .

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